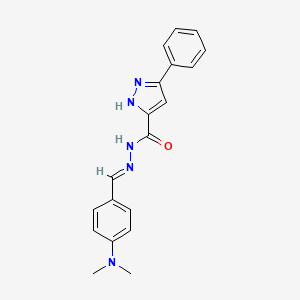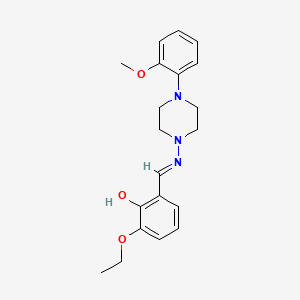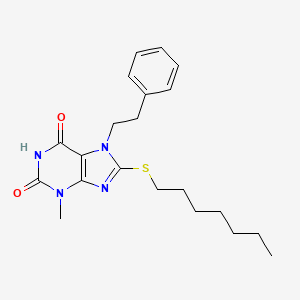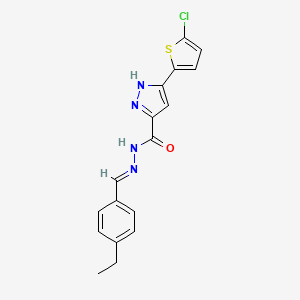![molecular formula C20H22ClN3O2 B11990693 methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER typically involves the following steps:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Imine formation: The piperazine derivative is then reacted with 4-formylbenzoic acid methyl ester in the presence of a suitable catalyst to form the imine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the piperazine ring or benzyl group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted derivatives at the chlorobenzyl group.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may be used to study the interactions of piperazine derivatives with biological targets.
Medicine
The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals or as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes in the body, leading to a range of pharmacological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
4-(2-Chlorobenzyl)piperazine: A precursor in the synthesis of the compound.
4-Formylbenzoic acid methyl ester: Another precursor used in the synthesis.
Uniqueness
The uniqueness of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER lies in its specific structure, which may confer unique pharmacological properties compared to other piperazine derivatives
属性
分子式 |
C20H22ClN3O2 |
|---|---|
分子量 |
371.9 g/mol |
IUPAC 名称 |
methyl 4-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C20H22ClN3O2/c1-26-20(25)17-8-6-16(7-9-17)14-22-24-12-10-23(11-13-24)15-18-4-2-3-5-19(18)21/h2-9,14H,10-13,15H2,1H3/b22-14+ |
InChI 键 |
SIBSISCNTXQXEG-HYARGMPZSA-N |
手性 SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11990620.png)







![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990685.png)
![N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11990686.png)
![4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine](/img/structure/B11990697.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990698.png)

